2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one is an organic compound that features a benzyloxy group, a morpholine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by morpholine.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone, which can be achieved through a condensation reaction between the benzyloxy and morpholine intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include benzyloxy carboxylic acids or ketones.
Reduction: Products include benzyloxy alcohols.
Substitution: Products vary depending on the nucleophile used, but can include various substituted benzyloxy or morpholine derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(piperidin-4-yl)propan-1-one: Similar structure but with a piperidine ring instead of morpholine.
2-(Benzyloxy)-1-(pyrrolidin-4-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
2-(Benzyloxy)-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
827308-05-4 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-phenylmethoxypropan-1-one |
InChI |
InChI=1S/C14H19NO3/c1-12(14(16)15-7-9-17-10-8-15)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
DAEUQJTXHXEPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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